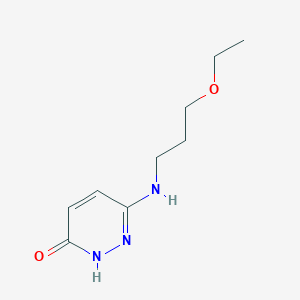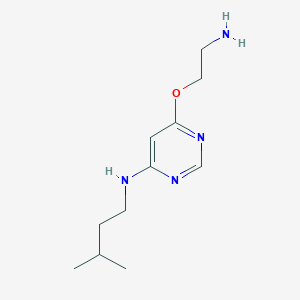
(Tetrahydrothiophen-2-yl)methanamine hydrochloride
Overview
Description
(Tetrahydrothiophen-2-yl)methanamine hydrochloride (THTMHCl) is a synthetic derivative of thiophene. It is a white crystalline powder that is soluble in water and commonly used in scientific research and laboratory experiments. THTMHCl is an important compound in the field of medicinal chemistry due to its ability to interact with a variety of biological systems.
Scientific Research Applications
Organocatalytic Domino Reactions
A study by Brandau, Maerten, and Jørgensen (2006) highlights the use of tetrahydrothiophenes in organocatalytic Michael-aldol domino reactions. This approach enables the formation of optically active, highly functionalized tetrahydrothiophenes, useful in biochemistry, pharmaceutical science, and nanoscience. The process yields diastereomerically pure tetrahydrothiophene derivatives with excellent enantioselectivities, which can have significant implications in stereoselective synthesis and drug development (Brandau, Maerten, & Jørgensen, 2006).
Reductive Dechlorination in Bioremediation
The reductive dechlorination of tetrachloroethene, a common groundwater contaminant, has been studied under methanogenic conditions. This research, conducted by Distefano, Gossett, and Zinder (1991), demonstrates the potential of methanol-PCE (perchloroethylene) enrichment cultures in converting high concentrations of PCE to ethene, a process critical for bioremediation of contaminated sites (Distefano, Gossett, & Zinder, 1991).
Energy Transfer in Luminescent Complexes
Faulkner et al. (2002) explored the interaction of tetrathiafulvalene carboxylate with ytterbium DO3A in methanolic solution, forming a ternary species. This study is significant as it shows that tetrathiafulvalene can act as an efficient energy donor in a self-assembled system containing a lanthanide acceptor, leading to luminescence from the ytterbium metal. This finding has implications in the field of luminescent materials and energy transfer mechanisms (Faulkner et al., 2002).
Synthesis and Applications in Antidepressants
In the field of pharmaceuticals, Vukics et al. (2002) reported an improved industrial synthesis of sertraline hydrochloride, an effective antidepressant. The novel process uses N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, offering advantages in terms of yield, environmental impact, and safety compared to previous methods (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Neuroprotective Potentials in Pharmacology
The aminotetrahydrofuran derivative ANAVEX2-73, which binds to muscarinic acetylcholine and sigma1 receptors, was studied by Villard et al. (2011). They investigated its anti-amnesic and neuroprotective potentials in various amnesia models, revealing its efficacy in alleviating learning impairments and protecting against oxidative stress. Such research underscores the potential of tetrahydrothiophene derivatives in developing treatments for neurodegenerative diseases like Alzheimer's (Villard, Espallergues, Keller, Vamvakides, & Maurice, 2011).
properties
IUPAC Name |
thiolan-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c6-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITOTJGIFKZNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















